N-(4-chlorophenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide
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Overview
Description
N-(4-CHLOROPHENYL)-9-(4-METHOXYPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound belonging to the quinazoline derivatives. Quinazoline derivatives are known for their wide range of biological activities and therapeutic properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives, including N-(4-CHLOROPHENYL)-9-(4-METHOXYPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE, typically involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . Another efficient method involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols, which is transition metal and external oxidant-free .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-9-(4-METHOXYPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like TBHP.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: TBHP in the presence of a photocatalyst like fluorescein.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various nucleophiles under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
N-(4-CHLOROPHENYL)-9-(4-METHOXYPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-9-(4-METHOXYPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE involves its interaction with various molecular targets and pathways. For instance, it has been shown to affect photosystem electron transport in cyanobacteria, leading to oxidative stress and inhibition of growth . The compound’s ability to interact with different biological targets makes it a versatile molecule for research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-4-(4-methoxyphenyl) quinazoline: A similar quinazoline derivative with comparable biological activities.
Diethyl (4-chlorophenyl)amino(4-methoxyphenyl)methylphosphonate:
Uniqueness
N-(4-CHLOROPHENYL)-9-(4-METHOXYPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its broad spectrum of biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H25ClN4O3 |
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Molecular Weight |
477.0 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-8-oxo-4,5,7,9-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C26H25ClN4O3/c1-26(2)12-20-22(21(32)13-26)23(15-4-10-18(34-3)11-5-15)31-24(30-20)19(14-28-31)25(33)29-17-8-6-16(27)7-9-17/h4-11,14,23,30H,12-13H2,1-3H3,(H,29,33) |
InChI Key |
FTUBLBJCKSCQHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N3C(=C(C=N3)C(=O)NC4=CC=C(C=C4)Cl)N2)C5=CC=C(C=C5)OC)C(=O)C1)C |
Origin of Product |
United States |
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